
ethyl N-(4-bromophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl N-(4-bromophenyl)carbamate involves directed lithiation and carbamation reactions. Directed lithiation of related compounds, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, has been demonstrated at low temperatures with n-BuLi in THF, followed by reactions with various electrophiles to yield substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Molecular Structure Analysis
The molecular structure of ethyl N-(4-bromophenyl)carbamate and its derivatives has been elucidated using X-ray crystallography. These studies reveal that the molecules exhibit varying degrees of molecular packing and hydrogen bonding patterns, contributing to their stability and reactivity (Garden et al., 2007).
Chemical Reactions and Properties
Ethyl N-(4-bromophenyl)carbamate participates in various chemical reactions, including nucleophilic substitutions and cyclization reactions. These reactions are influenced by the compound's functional groups and the presence of the bromophenyl moiety, which can undergo further chemical modifications (Kaur et al., 2012).
Applications De Recherche Scientifique
Ixodicidal Properties : Ethyl N-(4-bromophenyl)carbamate, alongside similar compounds, has been found to inhibit egg-laying and hatching of tick larvae resistant to conventional ixodicides. Studies have shown the absence of mutagenicity in these compounds, suggesting they are safe for use in mammals (Prado-Ochoa et al., 2020).
Toxicity Assessment : Research on the acute oral and dermal toxicity of ethyl N-(4-bromophenyl)carbamate in rats indicates low oral hazard and acute dermal toxicity. This assessment is crucial for understanding the safety profile of the compound in potential applications (Prado-Ochoa et al., 2014).
Effects on Reproductive Organs : Studies have explored the effects of ethyl N-(4-bromophenyl)carbamate on the reproductive organs of Rhipicephalus microplus, a species of ticks. The research shows that this compound causes morphological alterations in reproductive organs and affects viability, indicating its potential as an insecticidal agent (Prado-Ochoa et al., 2014).
Impact on Honey Bee Mortality : Research assessing the impact of ethyl N-(4-bromophenyl)carbamate on honey bee mortality categorizes it as relatively non-toxic orally, offering insights into its environmental impact and safety for non-target species (Iturbe-Requena et al., 2020).
Toxic Effects on Earthworms : Studies have indicated that ethyl N-(4-bromophenyl)carbamate is highly toxic to Eisenia foetida, a species of earthworm. This information is vital for understanding the ecological impact of this compound (Iturbe-Requena et al., 2019).
Genotoxic and Cytotoxic Assessment : Research has shown that ethyl N-(4-bromophenyl)carbamate may induce genotoxic damage in rats and alter the human lymphocyte cell cycle. This assessment is crucial for understanding the broader implications of its use (Prado-Ochoa et al., 2016).
Mechanism of Action in Ticks : Ethyl N-(4-bromophenyl)carbamate induces apoptosis in ovarian cells of Rhipicephalus microplus, suggesting its mechanism of action as an acaricidal agent (Escobar-Chavarría et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
ethyl N-(4-bromophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETBYFYOBYYVOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294660 |
Source


|
| Record name | ethyl N-(4-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-bromophenyl)carbamate | |
CAS RN |
7451-53-8 |
Source


|
| Record name | NSC97601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl N-(4-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

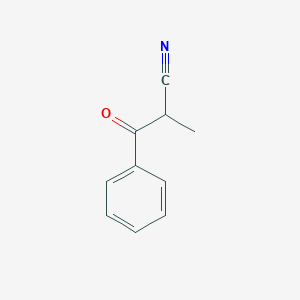
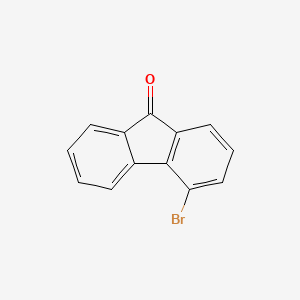
![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)
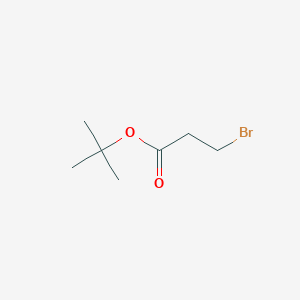

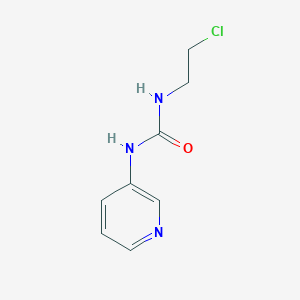
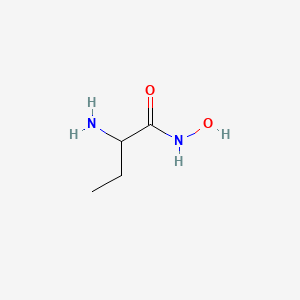
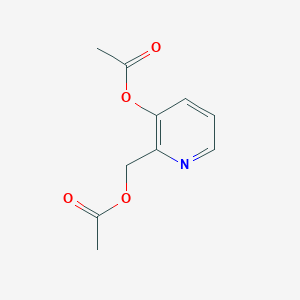
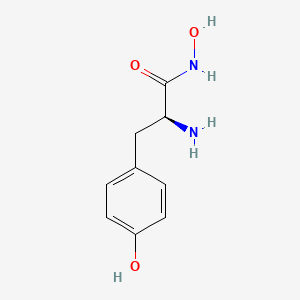
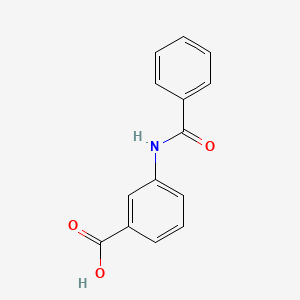
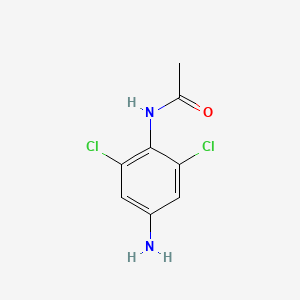
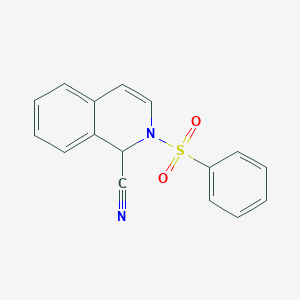
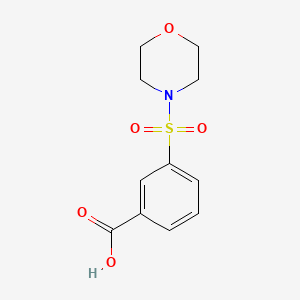
![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)